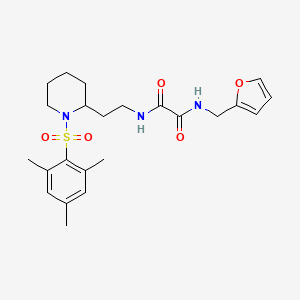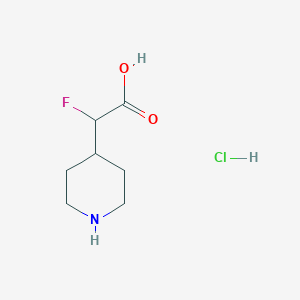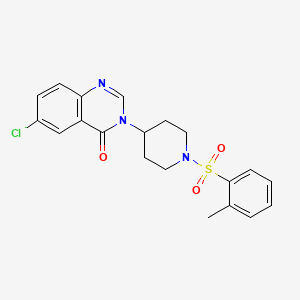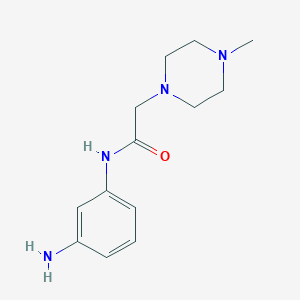![molecular formula C25H24ClN3O4 B3008155 4-[3-(2-Chloro-7-ethoxyquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid CAS No. 394239-76-0](/img/structure/B3008155.png)
4-[3-(2-Chloro-7-ethoxyquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound typically includes its molecular formula, structure, and the types of atoms it contains. It may also include information about its appearance (such as color and state of matter at room temperature) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This can involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule. Techniques used for this can include X-ray crystallography, NMR spectroscopy, and others .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. This can include information about its reactivity, what types of reactions it undergoes, and what products are formed .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, density, and others. It also includes chemical properties like acidity/basicity, reactivity, and others .科学的研究の応用
Antimicrobial Activity
Quinoline derivatives, including structures similar to the compound of interest, have been synthesized and evaluated for their antimicrobial properties. For instance, a study by Hassanin and Ibrahim (2012) involved the synthesis of novel 4-hydroxyquinolin-2(1H)-ones and their screening for antimicrobial activity, highlighting the potential of quinoline compounds in developing new antimicrobial agents (Hassanin & Ibrahim, 2012).
Antioxidant Properties in Lubricating Grease
Quinolinone derivatives, similar to the target compound, have been synthesized and tested for their antioxidant efficiency in lubricating greases. Hussein, Ismail, and El-Adly (2016) found that these synthesized compounds exhibit varying degrees of oxidation inhibition, which is crucial for extending the life of lubricating materials (Hussein, Ismail, & El-Adly, 2016).
Potential in NMDA Receptor Antagonism
A compound similar in structure to the one of interest, DQP-1105, has been identified as a new class of NMDA receptor antagonists, showing selective inhibition of GluN2C- and GluN2D-containing receptors. This suggests potential applications in neurological research and drug development (Acker et al., 2011).
Catalytic Reduction in Organic Synthesis
Quinoline derivatives have been used as substrates in catalytic reduction processes. Watanabe et al. (1984) demonstrated the use of formic acid and ruthenium catalysts in the reduction of nitroarenes and azaaromatic compounds, including quinolines, to their corresponding amino derivatives, showcasing the versatility of quinoline structures in synthetic chemistry (Watanabe et al., 1984).
Synthesis of Novel Quinoline Derivatives
Research has focused on the synthesis of new quinoline derivatives with potential bioactive properties. For example, Aleksanyan and Hambardzumyan (2013) explored the reactions of 2-chloro-4-methylquinolines with aminobenzoic acids to obtain new quinoline derivatives, highlighting the compound's utility as a building block in organic synthesis (Aleksanyan & Hambardzumyan, 2013).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-[3-(2-chloro-7-ethoxyquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O4/c1-3-33-18-9-8-17-12-19(25(26)27-20(17)13-18)22-14-21(16-6-4-15(2)5-7-16)28-29(22)23(30)10-11-24(31)32/h4-9,12-13,22H,3,10-11,14H2,1-2H3,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUZOEPDFOGTRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)CCC(=O)O)C4=CC=C(C=C4)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-Chloro-7-ethoxyquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3008077.png)
![{[(4-Chlorobutan-2-yl)oxy]methyl}benzene](/img/structure/B3008079.png)

![3-Hydroxy-4-[2-(oxolan-2-yl)acetamido]benzoic acid](/img/structure/B3008081.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide](/img/structure/B3008082.png)


![N-[2-[1-(4-Chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B3008089.png)

![N-cyclopentyl-5-[(mesitylsulfonyl)amino]-6-piperazin-1-ylnicotinamide](/img/structure/B3008092.png)
![2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3008093.png)
